molecular formula C14H19NO4 B009167 Ethyl 4-(tert-butoxycarbonylamino)benzoate CAS No. 110969-44-3

Ethyl 4-(tert-butoxycarbonylamino)benzoate

Cat. No.: B009167
CAS No.: 110969-44-3
M. Wt: 265.3 g/mol
InChI Key: NTEPQGVLMATGGX-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butoxycarbonylamino)benzoate, also known as Boc-4-aminobenzoic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoic acid and is widely used in various research applications.

Scientific Research Applications

  • Studying Explosive Properties of Diazocompounds : It's used to study diazo compounds and their potential explosive properties (Linder, Steurer, & Podlech, 2003).

  • Formation of Supramolecular Structures : The chemical is instrumental in forming hydrogen-bonded supramolecular structures (Portilla et al., 2007).

  • Analyzing Polyesters : It is utilized for the stepwise chemical degradation and sequential analysis of polyesters, particularly poly(ethylene terephthalate) and poly(tetramethylene terephthalate) (Schmitz, Windeln, & Rossbach, 1985).

  • Organic Synthesis Applications : Ethyl 4-(tert-butoxycarbonylamino)benzoate's chiral center at C9 makes it a potential candidate in organic synthesis and chemistry research (Dinesh et al., 2010).

  • Synthesis of Edeine Analogs : The compound is useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Potential Antimycobacterial Properties : It has shown potential antimycobacterial properties and can stimulate photosynthetic electron transport in spinach chloroplasts (Tengler et al., 2013).

  • Synthesis of 4-Methoxycarbonyl Derivatives : The chemical is used in the synthesis of 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990).

  • Novel Anti-Juvenile Hormone Agent : It acts as a novel anti-juvenile hormone agent, inducing precocious metamorphosis in silkworm larvae and causing black pigmentation in their cuticle (Ishiguro et al., 2003).

  • Grignard and Related Reactions : It's used in Grignard and related reactions, including metalation reactions (Olomucki & Gall, 2003).

  • Intermediate for CCR2 Antagonists : This compound serves as an essential intermediate for a series of potent CCR2 antagonists (Campbell et al., 2009).

  • Quinolone Antibacterial Agents : It is an important intermediate for quinolone antibacterial agents (Li et al., 1995).

  • Gastroprotective Effects : this compound shows gastroprotective effects, potentially due to its antioxidant activity and other physiological impacts (Halabi et al., 2014).

  • Effects on Insect Development and Metamorphosis : It has shown both juvenile hormone-like and anti-juvenile hormone activities in the silkworm, Bombyx mori (Kiguchi, Mori, & Akai, 1984).

  • Inhibiting Juvenile Hormone Synthesis : The compound can inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes in Bombyx mori (Kaneko et al., 2011).

  • Self-assembly of Vesicles : It's used in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers (Xu et al., 2009).

Safety and Hazards

The safety information for Ethyl 4-(tert-butoxycarbonylamino)benzoate includes an exclamation mark pictogram and a signal word of warning . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, and P330 .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEPQGVLMATGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548160
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110969-44-3
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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